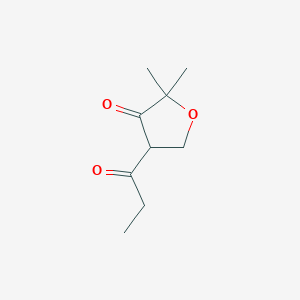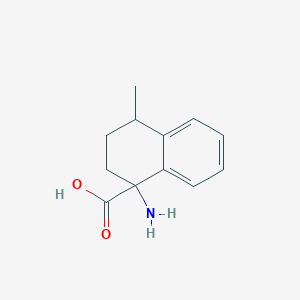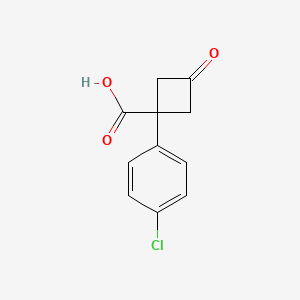![molecular formula C6H10S B13317021 Bicyclo[3.1.0]hexane-2-thiol](/img/structure/B13317021.png)
Bicyclo[3.1.0]hexane-2-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo[310]hexane-2-thiol is a chemical compound characterized by its unique bicyclic structure, which consists of a six-membered ring fused to a three-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[3.1.0]hexane-2-thiol typically involves the annulation of cyclopropenes with cyclopropylanilines. This process can be catalyzed using organic or iridium photoredox catalysts under blue LED irradiation, yielding good results for a broad range of derivatives . Another method involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the aforementioned synthetic routes. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification processes.
Análisis De Reacciones Químicas
Types of Reactions
Bicyclo[3.1.0]hexane-2-thiol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiol group to a sulfide or even a hydrocarbon under specific conditions.
Substitution: The thiol group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides, hydrocarbons.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Bicyclo[3.1.0]hexane-2-thiol has several applications in scientific research:
Mecanismo De Acción
The mechanism by which bicyclo[3.1.0]hexane-2-thiol exerts its effects is largely dependent on its application. In medicinal chemistry, its rigid structure allows for tighter binding to target proteins, resulting in better selectivity and reduced off-target effects . The molecular targets and pathways involved would vary based on the specific biological system or chemical reaction in which the compound is utilized.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[2.1.1]hexane: Another bicyclic compound with a different ring fusion pattern, used in drug discovery for its unique structural properties.
Bicyclo[1.1.1]pentane: Known for its use as a bioisostere of para-substituted benzenes, offering different chemical space for drug design.
Bicyclo[4.3.0]nonene: Utilized in the synthesis of nucleoside analogues, providing diverse cycloadducts with regio- and diastereoselectivity.
Uniqueness
Bicyclo[3.1.0]hexane-2-thiol is unique due to its specific ring fusion and the presence of a thiol group, which imparts distinct chemical reactivity and potential biological activity. Its rigid structure and ability to undergo various chemical transformations make it a valuable compound in both research and industrial applications.
Propiedades
Fórmula molecular |
C6H10S |
|---|---|
Peso molecular |
114.21 g/mol |
Nombre IUPAC |
bicyclo[3.1.0]hexane-2-thiol |
InChI |
InChI=1S/C6H10S/c7-6-2-1-4-3-5(4)6/h4-7H,1-3H2 |
Clave InChI |
FWKKNJSBMPUHKG-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C2C1C2)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![tert-Butyl 2,4,7,11-tetraazatricyclo[7.4.0.0,3,7]trideca-3,5-diene-11-carboxylate](/img/structure/B13316969.png)

![7-Cyclopropyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13316982.png)

![2-{[(3-Fluoro-4-methylphenyl)methyl]amino}propane-1,3-diol](/img/structure/B13316988.png)
![3-benzyl-5-(3-chlorophenyl)-6-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B13316991.png)


![[1-(Propan-2-yl)-5-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B13317007.png)

